2-Hydroxymethylphenylhydroxylamine
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Overview
Description
2-Hydroxymethylphenylhydroxylamine is an organic compound with the molecular formula C7H9NO2. It is a derivative of hydroxylamine, featuring a hydroxymethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylphenylhydroxylamine typically involves the reaction of hydroxylamine with benzaldehyde derivatives. One common method is the reduction of nitrobenzyl alcohol using catalytic hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethylphenylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases or acids
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxymethylphenylhydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxymethylphenylhydroxylamine involves its interaction with various molecular targets. It can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and as an antioxidant. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Hydroxylamine: Shares the hydroxylamine functional group but lacks the phenyl and hydroxymethyl groups.
Phenylhydroxylamine: Similar structure but without the hydroxymethyl group.
Hydroxymethylphenylamine: Lacks the hydroxylamine group.
Uniqueness: 2-Hydroxymethylphenylhydroxylamine is unique due to the presence of both hydroxylamine and hydroxymethyl groups attached to a phenyl ring. This combination imparts distinct chemical properties, making it versatile for various applications .
Properties
CAS No. |
41882-63-7 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
[2-(hydroxyamino)phenyl]methanol |
InChI |
InChI=1S/C7H9NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-4,8-10H,5H2 |
InChI Key |
UDAWCALWUXUMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NO |
Origin of Product |
United States |
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